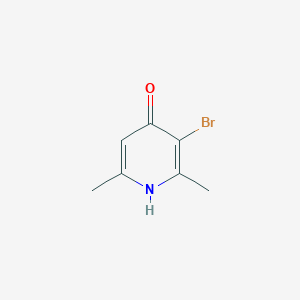

3-Bromo-2,6-dimethyl-pyridin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAROMKYVLYBIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,6 Dimethyl Pyridin 4 Ol and Analogues

Direct Synthetic Routes

The most common and direct pathway to 3-Bromo-2,6-dimethyl-pyridin-4-ol involves a two-step process: the bromination of 2,6-dimethylpyridine (B142122) followed by a subsequent hydroxylation reaction. This method allows for the controlled introduction of the desired substituents onto the pyridine (B92270) ring.

Bromination of 2,6-dimethylpyridine followed by hydroxylation

This sequential approach first introduces a bromine atom at the 3-position of the pyridine ring, which is then converted to a hydroxyl group.

Various brominating agents can be employed for the initial bromination step. Commonly used reagents include elemental Bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent can influence the reaction conditions and selectivity.

The selection of an appropriate solvent system is crucial for the success of the bromination reaction. Acetic acid and dichloromethane (B109758) are frequently utilized solvents that facilitate the reaction while minimizing side products. The polarity and aprotic or protic nature of the solvent can affect the reactivity of the brominating agent and the pyridine substrate.

Following the bromination, the introduced bromine atom is replaced with a hydroxyl group. This transformation can be accomplished using various hydroxylation techniques. Common methods include the use of oxidizing agents like hydrogen peroxide or the application of a strong base such as sodium hydroxide (B78521).

| Step | Reagent Category | Examples | Solvent Examples |

| Bromination | Brominating Agents | Bromine (Br₂), N-Bromosuccinimide (NBS) | Acetic Acid, Dichloromethane |

| Hydroxylation | Hydroxylating Agents | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Water, Organic Solvents |

Mechanistic Insights into Bromination Processes for Pyridinols

The bromination of pyridinols, such as 2,6-dimethylpyridin-4-ol, proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In the case of 2,6-dimethylpyridin-4-ol, the two methyl groups at positions 2 and 6, along with the hydroxyl group at position 4, direct the bromination to the 3 and 5 positions.

The general mechanism involves the generation of a bromine electrophile, which is then attacked by the electron-rich pyridine ring. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Finally, a proton is abstracted from the intermediate, restoring the aromaticity of the ring and yielding the brominated product. The directing effects of the existing substituents (methyl and hydroxyl groups) play a crucial role in favoring substitution at the 3-position. The hydroxyl group, being a powerful ortho-, para-director, strongly activates the ring towards electrophilic attack. organicchemistrytutor.comlibretexts.orglibretexts.org The methyl groups also contribute to this activation through their inductive effects. organicchemistrytutor.comlibretexts.orglibretexts.org

Advanced Synthetic Approaches to Pyridinol Derivatives

Beyond the classical two-step synthesis, advanced methodologies are being developed for the synthesis of pyridinol derivatives, offering alternative and potentially more efficient routes. These methods often involve transition-metal catalysis and C-H functionalization strategies.

An in-depth exploration of the synthetic methodologies for the chemical compound this compound and its related analogues reveals a variety of sophisticated chemical strategies. These methods range from multicomponent reactions to palladium-catalyzed processes and regioselective halogenation techniques. This article provides a detailed overview of these synthetic routes, highlighting the catalysts, mechanisms, and reaction conditions that are crucial for the preparation of this important class of compounds.

1 Three-Component Reactions

A flexible and innovative three-component approach has been developed for the synthesis of highly substituted pyridin-4-ol derivatives. This method involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it The process is notable for its ability to construct the pyridine ring with a high degree of substitution in a single step.

The mechanism of this reaction is a unique multi-step process. chim.it It begins with the formation of a key intermediate through the reaction of the three components. This intermediate then undergoes an acid-induced elimination of water, followed by tautomerization to yield the final pyridin-4-ol product. chim.it The ratio of the resulting tautomers, the pyridin-4-one and pyridin-4-ol forms, is heavily influenced by the substituents on the heterocyclic ring and the solvent used. chim.it

2 Palladium-Catalyzed Processes for Pyridine-4-yl Nonaflates as Precursors

To overcome challenges in the purification of pyridin-4-ol derivatives, a four-component protocol has been established. This method extends the three-component reaction by introducing a fourth component to convert the crude pyridin-4-ol/pyridin-4-one mixture into the corresponding pyridin-4-yl nonaflates. chim.it These nonaflates are significantly less polar, which simplifies their purification by chromatography. chim.it

Moreover, the nonafluorobutanesulfonate (ONf) group introduced at the C-4 position of the pyridine ring is an excellent leaving group. This makes pyridin-4-yl nonaflates highly versatile precursors for a variety of subsequent synthetic transformations, particularly those catalyzed by palladium. chim.itresearchgate.net These palladium-catalyzed reactions allow for the introduction of a wide range of substituents at the 4-position of the pyridine ring, further enhancing the molecular diversity that can be achieved.

3 Transition Metal-Catalyzed Cyclization and Cross-Coupling Procedures

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the construction of pyridine rings. These methods offer efficient and selective routes to a wide array of substituted pyridines. nih.govelsevier.com

1 Specific Catalysts in Pyridine Synthesis

A variety of transition metals have been employed as catalysts in pyridine synthesis, each with its own unique advantages.

Rhodium(III) Catalysis : Rhodium(III) catalysts, particularly those with sterically different ligands like Cp* and Cpt, have been used in the synthesis of pyridines from α,β-unsaturated oximes and alkynes. nih.gov These reactions proceed under mild conditions and can achieve complementary selectivity depending on the ligand used. nih.gov

Palladium(II) Catalysis : Cationic palladium(II) catalysts have been developed for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. nih.gov These reactions, which proceed via C-H activation, are highly regioselective. nih.gov

Cobalt Catalysis : Cobalt catalysts have been effectively used in the [2+2+2] cyclization of nitriles with α,ω-diynes to produce substituted pyridines. acs.org These reactions can be carried out under solvothermal conditions or with microwave irradiation. acs.org

Copper Catalysis : Copper has a long history in cross-coupling reactions and has been utilized in the synthesis of pyridine derivatives through various mechanisms, including oxidative cyclization. beilstein-journals.org

The following table provides a summary of specific catalysts and their applications in pyridine synthesis:

Interactive Data Table: Catalysts in Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rh(III) with Cp* or Cpt ligands | α,β-unsaturated oximes and alkynes | Substituted pyridines | Mild conditions, complementary selectivity nih.gov |

| Cationic Pd(II) | β-aryl-substituted α,β-unsaturated oxime ethers and alkenes | Multi-substituted pyridines | High regioselectivity via C-H activation nih.gov |

| Cobalt complexes | Nitriles and α,ω-diynes | Substituted pyridines | [2+2+2] cyclization, compatible with various functional groups acs.org |

2 Mechanisms of Catalytic Pyridine Ring Formation

The mechanisms of transition metal-catalyzed pyridine ring formation are diverse and depend on the specific catalyst and reactants involved.

One common pathway is the [2+2+2] cycloaddition reaction , where two alkyne molecules and a nitrile molecule combine in the presence of a catalyst, such as cobalt, to form the pyridine ring. acs.orgyoutube.com

Another important mechanism involves the C-H activation of substrates like α,β-unsaturated oximes, followed by coupling with an alkene and subsequent aza-6π-electrocyclization to form the pyridine product. nih.gov This approach has been successfully demonstrated with palladium catalysis. nih.gov

In rhodium-catalyzed reactions, a proposed mechanism involves the formation of a rhodacycle intermediate from the oxime, which then reacts with an alkyne. nih.gov Reductive elimination from a seven-membered ring intermediate then yields the pyridine product and regenerates the catalyst. youtube.com

4 Regioselective Halogenation Strategies for Pyridines

The direct and selective introduction of halogen atoms onto the pyridine ring is a crucial transformation in the synthesis of many valuable compounds. However, the inherent electronic properties of the pyridine ring make regioselective halogenation challenging. chemrxiv.orgnih.gov

One effective strategy involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic attack and can direct halogenation to specific positions. acs.orgnih.gov For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed to produce 2-halo-substituted pyridines under mild conditions. acs.orgnih.gov

Another innovative approach is the Zincke imine strategy . This method involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms the pyridine into a more reactive alkene-like intermediate. chemrxiv.orgchemrxiv.org This allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org

The following table summarizes key strategies for the regioselective halogenation of pyridines:

Interactive Data Table: Regioselective Halogenation of Pyridines

| Strategy | Key Intermediate | Position of Halogenation | Advantages |

|---|---|---|---|

| Pyridine N-oxide | Activated N-oxide | Primarily C2 | Mild conditions, high efficiency acs.orgnih.gov |

5 One-Pot Synthesis Methods for Substituted Pyridinols

One-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nanoscalereports.comcore.ac.uk Several one-pot methods have been developed for the synthesis of substituted pyridinols and other pyridine derivatives.

One such method involves a multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like NaOH. rsc.org This approach allows for the formation of four new bonds in a highly chemo- and regioselective manner. rsc.org

Another strategy is the modification of the Bohlmann-Rahtz pyridine synthesis. This involves the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, without the need for an additional acid catalyst. core.ac.ukorganic-chemistry.org This method provides good yields and total control of regiochemistry. core.ac.ukorganic-chemistry.org

The use of magnetically recoverable nanocatalysts has also emerged as a green and efficient approach for the one-pot synthesis of polysubstituted pyridines. nanoscalereports.com These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable. nanoscalereports.com

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 2,6 Dimethyl Pyridin 4 Ol

Transformations Involving the Bromine Moiety

The bromine substituent on the pyridine (B92270) ring is a key site for chemical modification, enabling nucleophilic substitution, reductive debromination, and cross-coupling reactions.

The bromine atom attached to the pyridine ring can be replaced by various nucleophiles. This type of reaction is fundamental in introducing a diverse range of functional groups onto the pyridine core.

The displacement of the bromine atom in 3-Bromo-2,6-dimethyl-pyridin-4-ol by a nucleophile generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize this negatively charged intermediate. Subsequently, the bromine atom departs as a bromide ion, resulting in the substituted product.

The reactivity of halogens in displacement reactions is influenced by their position in the periodic table, with reactivity decreasing down the group. sparkl.mesavemyexams.com This means that chlorine is more reactive than bromine, which is in turn more reactive than iodine in such reactions. savemyexams.com These displacement reactions are redox processes where the more reactive halogen displaces a less reactive one from its compound. sparkl.mersc.org

The presence of substituents on the pyridine ring can significantly influence the rate and outcome of nucleophilic substitution reactions. Electron-withdrawing groups on the ring can enhance the rate of reaction by further stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups can slow down the reaction by destabilizing this intermediate.

For instance, in related substituted anilines, electron-releasing groups like -OCH3 and -CH3 increase the basic strength, while electron-withdrawing groups such as -NO2, -SO3H, -COOH, and halogens decrease it. ncert.nic.in The steric hindrance caused by bulky substituents near the reaction center can also impede the approach of the nucleophile, thereby slowing the reaction rate. learncbse.in

The bromine atom can be removed from this compound through a process called reductive debromination to yield 2,6-dimethylpyridin-4-ol. This reaction is typically achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Table 1: Reagents for Reductive Debromination

| Reducing Agent | Catalyst/Conditions |

| Lithium aluminum hydride (LiAlH₄) | |

| Hydrogen gas (H₂) | Palladium (Pd) catalyst |

This transformation is a key step in synthesizing the parent compound, 2,6-dimethylpyridin-4-ol, from its brominated derivative.

The bromine atom in this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A notable example is the Suzuki cross-coupling reaction, where the brominated pyridine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

Studies on similar bromo-pyridine derivatives have shown that these reactions are generally tolerant of a wide range of functional groups on the coupling partner. mdpi.com The electronic nature of the substituents on the arylboronic acid, whether electron-donating or electron-withdrawing, has been observed to have no significant effect on the reaction rates or yields. mdpi.com

Photoredox/nickel dual catalysis has also emerged as a method for C-C and C-N cross-coupling of aryl halides. acs.org This approach allows for switchable reactivity, where the choice of photocatalyst and base can selectively lead to either C-C or C-N bond formation. acs.org

Nucleophilic Substitution Reactions at the Bromine Center

Reactions at the Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring is another site for chemical modification. It can undergo reactions typical of alcohols and phenols. For example, it can be acylated by reacting with acid chlorides or anhydrides in the presence of a base like pyridine. ncert.nic.in This reaction, known as acylation, results in the formation of an ester.

Furthermore, the hydroxyl group can be converted into other functional groups. For instance, oxidation of this compound can lead to the formation of the corresponding ketone, 3-bromo-2,6-dimethylpyridine-4-one, or a carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromium trioxide under acidic conditions.

Table 2: Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid chloride/anhydride (B1165640), Base | Ester |

| Oxidation | Potassium permanganate/Chromium trioxide | Ketone/Carboxylic Acid |

Oxidation Reactions to Form Ketones or Carboxylic Acids

The secondary alcohol functionality of the pyridin-4-ol tautomer can undergo oxidation to furnish the corresponding ketone, 3-bromo-2,6-dimethylpyridin-4-one. Further oxidation can lead to the cleavage of the ring or oxidation of the methyl groups, potentially forming a carboxylic acid, though this is a more complex transformation.

Common oxidizing agents can be employed for the conversion to the ketone. For instance, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are capable of oxidizing this compound. The reaction proceeds via the initial formation of a chromate (B82759) ester or a manganate (B1198562) ester, followed by an elimination step to yield the ketone.

The oxidation to a carboxylic acid is a more vigorous process and could involve the oxidation of one or both of the methyl groups to carboxylic acid functionalities, or potentially ring-opening under harsh conditions. The specific product would depend on the strength of the oxidizing agent and the reaction conditions.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO4) | 3-Bromo-2,6-dimethylpyridin-4-one |

| Chromium Trioxide (CrO3) in acid | 3-Bromo-2,6-dimethylpyridin-4-one |

| Stronger/harsher oxidation | Carboxylic acid derivatives |

Derivatization of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group of this compound can be readily derivatized to form ethers and esters.

Etherification: The formation of an ether linkage can be achieved under basic conditions. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), generates a more nucleophilic pyridinolate anion. This anion can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to yield the corresponding ether. The choice of base and solvent is crucial to ensure efficient reaction and to avoid competing side reactions. Studies on related 3-bromopyridines have shown that etherification can also be achieved through a base-catalyzed aryl halide isomerization followed by nucleophilic substitution. rsc.org

Esterification: Esterification of the hydroxyl group can be accomplished by reaction with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. Pyridine or a non-nucleophilic base like triethylamine (B128534) is often used to neutralize the HCl or carboxylic acid byproduct. However, a key consideration for 4-hydroxypyridine (B47283) derivatives is their existence in tautomeric equilibrium with the corresponding pyridin-4-one. chemicalforums.com This means that acylation can potentially occur at the nitrogen atom of the pyridinone tautomer, leading to N-acylation products in competition with the desired O-acylation. chemicalforums.com The regioselectivity of this reaction can be influenced by the reaction conditions, including the solvent and the nature of the acylating agent. chemicalforums.com

Table 2: Derivatization of the Hydroxyl Group

| Reaction | Reagents | Product Type |

|---|---|---|

| Etherification | Base (e.g., NaH), Alkyl halide (e.g., CH3I) | Ether |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Ester |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the substituents on the ring significantly influence its reactivity.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the pyridine ring determine the position of any further electrophilic substitution. The hydroxyl group (in its phenol (B47542) form) and the methyl groups are activating, ortho-, para-directing groups. The bromine atom is a deactivating but ortho-, para-directing group. The pyridine nitrogen itself is a strongly deactivating group, directing incoming electrophiles to the meta position (C3 and C5).

In this compound, the C5 position is the only available position for substitution. The combined directing effects of the hydroxyl group (para-directing) and the two methyl groups (ortho- and para-directing) would activate the C5 position. The deactivating effect of the pyridine nitrogen and the bromine atom would make the reaction conditions for electrophilic substitution relatively harsh. wikipedia.orgwikipedia.org Therefore, electrophilic attack is most likely to occur at the C5 position.

Base-Catalyzed Aryl Halide Isomerization in Bromopyridines

Research has demonstrated that 3-bromopyridines can undergo base-catalyzed aryl halide isomerization. rsc.orgnih.govrsc.org This process typically involves the formation of a pyridyne intermediate. rsc.orgrsc.org In the presence of a strong base, such as potassium hydroxide (B78521) with a crown ether, this compound could potentially isomerize to 4-bromo-2,6-dimethyl-pyridin-3-ol or other isomers via a pyridyne intermediate. rsc.orgnih.gov This isomerization can be a key step in tandem reactions where the isomerized product is more reactive towards subsequent nucleophilic substitution. rsc.orgnih.govrsc.org

Ring-Opening and Rearrangement Reactions

Pyridinium (B92312) salts are known to undergo ring-opening reactions in the presence of nucleophiles. acs.org While this compound itself is not a pyridinium salt, it can be N-alkylated or N-acylated to form a pyridinium species which would be more susceptible to nucleophilic attack and subsequent ring-opening.

Rearrangement reactions of pyridine derivatives can also occur under various conditions. For instance, pyridine N-oxides can undergo rearrangement upon treatment with acylating agents. youtube.com Although not a pyridine N-oxide, related rearrangement pathways could potentially be induced in this compound under specific conditions. Additionally, electrocyclic ring-opening reactions have been observed in certain pyridine derivatives, often driven by the formation of a more stable, acyclic system. quora.com The specific conditions and the nature of any reagents would dictate the feasibility and outcome of such ring-opening and rearrangement reactions for this particular compound.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environments of atomic nuclei. For 3-Bromo-2,6-dimethyl-pyridin-4-ol , ¹H and ¹³C NMR would provide crucial information about the arrangement of protons and carbons, respectively.

The proton NMR spectrum of This compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridinol ring exists in tautomeric equilibrium with its pyridone form, which will influence the observed chemical shifts. Assuming the pyridin-4-ol form is predominant, the following proton environments are expected:

Methyl Protons (C2-CH₃ and C6-CH₃): Two singlets are expected for the two methyl groups. Due to the asymmetry introduced by the bromine atom at the C3 position, these two methyl groups are chemically non-equivalent and should appear at slightly different chemical shifts, likely in the range of δ 2.2-2.5 ppm.

Hydroxyl Proton (C4-OH): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, typically appearing in a wide range from δ 4.0 to 12.0 ppm. In the presence of D₂O, this peak would disappear due to proton exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C2-CH₃ | 2.2 - 2.5 | Singlet |

| C6-CH₃ | 2.2 - 2.5 | Singlet |

| C5-H | 7.0 - 7.5 | Singlet |

| C4-OH | 4.0 - 12.0 (broad) | Singlet |

This table represents predicted data and requires experimental verification.

The ¹³C NMR spectrum provides a map of the carbon skeleton. For This compound , seven distinct carbon signals are anticipated:

Methyl Carbons (C2-CH₃ and C6-CH₃): Two signals in the aliphatic region, likely between δ 15-25 ppm.

Pyridin-4-ol Ring Carbons:

C2 and C6: These carbons, bonded to methyl groups, would appear in the downfield region, likely around δ 140-155 ppm.

C3: The carbon bearing the bromine atom would be shifted, with an expected chemical shift in the range of δ 100-115 ppm.

C4: The carbon attached to the hydroxyl group would be significantly deshielded, appearing at approximately δ 160-175 ppm.

C5: This carbon would resonate in the aromatic region, with an expected chemical shift around δ 120-130 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2-CH₃ | 15 - 25 |

| C6-CH₃ | 15 - 25 |

| C3 | 100 - 115 |

| C5 | 120 - 130 |

| C2 | 140 - 155 |

| C6 | 140 - 155 |

| C4 | 160 - 175 |

This table represents predicted data and requires experimental verification.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would confirm the coupling between adjacent protons, although in this specific molecule with isolated spin systems, its utility would be in confirming the absence of proton-proton coupling for the observed singlets.

HSQC: Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the methyl proton signals to their respective methyl carbon signals).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula.

HRMS is a crucial technique for determining the precise molecular formula of a compound. For This compound (C₇H₈BrNO), the expected exact mass can be calculated. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Ion | Calculated Exact Mass (Da) |

| [C₇H₈⁷⁹BrNO]⁺ | 200.9840 |

| [C₇H₈⁸¹BrNO]⁺ | 202.9820 |

This table represents calculated data and requires experimental verification.

The observation of this isotopic pattern with the correct mass difference of approximately 2 Da and the accurate mass measurement would provide strong evidence for the presence of one bromine atom and confirm the elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be useful for assessing the purity of a sample of This compound . The gas chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum associated with this peak would then provide the fragmentation pattern, which is a unique fingerprint of the molecule. Expected fragmentation pathways could involve the loss of the bromine atom, a methyl group, or other characteristic fragments of the pyridinol ring, further aiding in its identification.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrations of particular bonds and functional groups. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The prominent O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic pyridine (B92270) ring appear in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine ring give rise to several sharp bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration is expected to produce a band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3600 (broad) |

| C-H Stretch | Methyl/Aromatic | 2850-3100 |

| C=C/C=N Stretch | Pyridine Ring | 1400-1650 |

| C-O Stretch | Phenolic | 1200-1260 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. The Raman spectrum of this compound would offer insights into the vibrations of the pyridine ring and the C-Br bond.

The symmetric breathing modes of the pyridine ring typically produce strong and sharp signals in the Raman spectrum, often found around 1000 cm⁻¹. The C-Br stretching vibration, while sometimes weak in FT-IR, can give a more distinct signal in the Raman spectrum. The vibrations of the methyl groups would also be observable. By analyzing the polarization of the scattered light, it is possible to distinguish between symmetric and asymmetric vibrations, further aiding in the assignment of vibrational modes and the confirmation of the molecular structure.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise bond lengths, bond angles, and crucial information about intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the precise coordinates of each atom can be determined.

The resulting data would confirm the planar nature of the pyridine ring and the positions of the bromo and hydroxyl substituents, as well as the methyl groups. Key structural parameters such as the lengths of the C-C, C-N, C-O, and C-Br bonds, and the angles between them, can be determined with high precision.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.

The solid-state structure revealed by X-ray crystallography also provides invaluable insight into the intermolecular forces that dictate the crystal packing. For this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

A likely scenario is the formation of strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric structures in the crystal lattice. The distances and angles of these hydrogen bonds can be precisely measured from the crystallographic data, providing a quantitative understanding of their strength. Other weaker interactions, such as C-H···O and potential halogen bonding involving the bromine atom, may also play a role in stabilizing the crystal structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For substituted pyridines, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in predicting various molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-Bromo-2,6-dimethyl-pyridin-4-ol, this process would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

The pyridine (B92270) ring is aromatic and thus largely planar. The key structural parameters of interest are the bond lengths and angles involving the substituents (Bromo, methyl, and hydroxyl groups) and how they influence the pyridine ring's geometry. The presence of the hydroxyl group at the 4-position introduces the possibility of tautomerism, with the compound existing in either the pyridin-4-ol form or its pyridin-4(1H)-one tautomer. DFT calculations can predict the relative energies of these tautomers to determine the more stable form.

The expected optimized geometry for this compound would likely show slight distortions in the pyridine ring from a perfect hexagon due to the electronic and steric effects of the substituents. The C-Br bond length and the C-O bond length of the hydroxyl group would be key parameters to compare with known data for similar brominated and hydroxylated pyridines.

Table 1: Predicted Bond Lengths and Angles for Analogous Pyridine Derivatives (Illustrative) Note: This table presents typical bond lengths and angles for analogous compounds as found in computational studies of substituted pyridines. The values for this compound would require a specific calculation.

| Parameter | Analogous Compound | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | 3-Bromopyridine | ~1.90 Å |

| C-O (hydroxyl) Bond Length | Pyridin-4-ol | ~1.35 Å |

| C-N-C Bond Angle | 2,6-dimethylpyridine (B142122) | ~118° |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. The LUMO is likely to be distributed over the pyridine ring, with significant contributions from the carbon atom bearing the bromine atom, as the C-Br bond can act as an electron-accepting group.

Computational studies on related molecules like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide have shown that DFT calculations can effectively model the frontier molecular orbitals. researchgate.net The HOMO-LUMO gap for this compound would provide insights into its electronic transitions and potential for participation in charge-transfer interactions. A smaller HOMO-LUMO gap generally suggests a more reactive species.

Table 2: Illustrative HOMO-LUMO Energies and Gap for an Analogous Pyridine Derivative Note: These values are for illustrative purposes based on typical DFT calculations for substituted pyridines.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl groups and the pyridine ring, C-N and C-C ring stretching modes, and the C-Br stretching frequency. Theoretical studies on similar compounds, such as 2,6-bis(bromo-methyl)pyridine, have demonstrated a good correlation between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the chemical shifts for the protons of the methyl groups, the remaining aromatic proton on the pyridine ring, and the hydroxyl proton. Similarly, the chemical shifts for all carbon atoms in the molecule can be calculated. These theoretical values can aid in the assignment of peaks in the experimental NMR spectra.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time.

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational dynamics, particularly the rotation of the methyl groups and the orientation of the hydroxyl group. In a solution, MD can also provide information about the interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxyl group and water molecules. While specific MD studies on this compound are not available, the methodology has been applied to study the stability of complexes involving substituted pyridine derivatives, for example, in the context of their interaction with biological macromolecules. nih.gov

Reaction Pathway and Mechanism Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

For this compound, theoretical methods could be employed to predict the pathways of various reactions. For example, the nucleophilic substitution of the bromine atom is a likely reaction. Computational studies could model the approach of a nucleophile to the pyridine ring, the formation of the transition state, and the departure of the bromide ion. Similarly, reactions involving the hydroxyl group, such as esterification or etherification, could be investigated. Mechanistic and theoretical studies on the functionalization of pyridines often rely on computational predictions to explain regioselectivity and reactivity.

Transition State Analysis in Substitution and Elimination Reactions

Transition state theory provides a framework for understanding the structure and energy of the highest energy point along a reaction coordinate. wikipedia.org For substitution reactions on this compound, the transition state for an SNAr mechanism would resemble the Meisenheimer complex. This intermediate is a negatively charged species where both the bromine atom and the incoming nucleophile are attached to the same carbon atom.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the geometry and electronic structure of these transition states. sumitomo-chem.co.jp For a nucleophilic attack at the C3 position of the pyridine ring, the transition state would involve significant charge delocalization onto the electronegative nitrogen atom and across the ring system. The stability of this transition state, and thus the rate of the reaction, is highly dependent on the ability of the ring and its substituents to accommodate this negative charge.

In the case of this compound, the two methyl groups at positions 2 and 6 would exert a steric hindrance effect on the approaching nucleophile, potentially raising the energy of the transition state. Electronically, these methyl groups are weakly electron-donating, which would slightly destabilize the negatively charged transition state. Conversely, the hydroxyl group at C4, particularly in its deprotonated form (pyridin-4-oxide), would be strongly electron-donating, further disfavoring the formation of a negative charge at the C3 position.

Elimination reactions, while less common for aryl halides, could theoretically occur under strong basic conditions. The transition state for an E2-type elimination would involve the simultaneous abstraction of a proton from a methyl group and the departure of the bromide ion. However, the stability of the resulting exocyclic double bond would be a critical factor in determining the feasibility of this pathway.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov This is achieved by correlating molecular descriptors with the observed property.

Correlation of Molecular Descriptors with Observed Reactivity (if applicable)

While no specific QSAR studies focusing solely on the reactivity of this compound have been identified, the principles of QSAR can be applied to understand how its structural features influence its chemical behavior. For a series of related substituted pyridines, one could develop a QSAR model to predict their reactivity in, for example, a nucleophilic substitution reaction.

The key molecular descriptors for this compound that would be relevant in a QSAR study include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the carbon atom attached to the bromine, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a more positive partial charge on the C3 carbon would suggest a higher susceptibility to nucleophilic attack. The electron-donating nature of the methyl and hydroxyl groups would influence these electronic parameters.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) for the substituents would be important. The steric hindrance caused by the methyl groups adjacent to the bromine atom would be a significant factor in determining reactivity.

Lipophilic Descriptors: These relate to the molecule's solubility and partitioning behavior between polar and non-polar environments. The logarithm of the octanol-water partition coefficient (logP) is a common lipophilic descriptor. The presence of the polar hydroxyl group and the non-polar methyl and bromo groups would result in a specific logP value that could be correlated with reactivity in different solvent systems.

A hypothetical QSAR study on a series of compounds including this compound could reveal, for example, that the rate of a particular reaction is positively correlated with an electronic descriptor indicating electron deficiency at the reaction center and negatively correlated with a steric descriptor for the substituents flanking the reaction site. Such models, once validated, can be powerful tools for predicting the reactivity of new, unsynthesized compounds. researchgate.net

Applications in Organic Synthesis and Material Science

Building Block in Organic Synthesis

In the field of organic synthesis, 3-Bromo-2,6-dimethyl-pyridin-4-ol is recognized as a key building block. Its multifunctional nature allows chemists to employ it in multi-step syntheses to create a wide array of organic molecules. The steric and electronic properties conferred by the methyl, bromo, and hydroxyl substituents on the pyridine (B92270) ring allow for controlled and selective reactions.

Precursor for Complex Molecular Architectures

The structure of this compound is inherently suited for the development of complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for introducing further complexity. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This capability is crucial for assembling intricate molecular frameworks that are often the basis of pharmacologically active compounds and other high-value chemicals. pipzine-chem.comacs.org The pyridine ring itself is a privileged scaffold found in numerous natural products and pharmaceuticals. acs.org

Intermediate in the Synthesis of Specialty Chemicals

This compound is a valuable intermediate in the production of various specialty chemicals, including those used in the pharmaceutical and agrochemical industries. google.com Its functional groups can be sequentially or selectively modified to build a target molecule. For instance, the bromine atom can be replaced through nucleophilic substitution reactions, while the hydroxyl group can undergo etherification or esterification. pipzine-chem.com These transformations enable the synthesis of a diverse range of substituted pyridine derivatives, which are important intermediates for dyes, polymers, and other industrial products. google.com

Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Bromo (Br) | Nucleophilic Substitution | Ammonia, Amines, Azides | Formation of various substituted amino- or azido-pyridines. |

| Bromo (Br) | Cross-Coupling (e.g., Suzuki) | Aryl boronic acids, Palladium catalyst | Formation of new C-C bonds, creating bi-aryl structures. |

| Hydroxyl (OH) | Oxidation | Potassium permanganate (B83412), Chromium trioxide | Formation of the corresponding pyridinone. |

| Hydroxyl (OH) | Etherification (Williamson) | Alkyl halide, Base | Formation of an ether linkage at the 4-position. |

| Pyridine Ring | Reduction | H2, Palladium catalyst | Reduction of the pyridine ring to a piperidine (B6355638) ring. |

Ligand in Coordination Chemistry

Pyridine-based molecules are fundamental ligands in coordination chemistry, and this compound is no exception. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. Additionally, the oxygen atom of the hydroxyl group can also act as a donor atom, allowing the compound to function as a bidentate ligand, forming stable chelate rings with metal ions. The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom can influence the coordination geometry and stability of the resulting metal complexes. georgiasouthern.edu

Design of Coordination Compounds for Catalysis

The coordination complexes formed with this compound have potential applications in catalysis. By carefully selecting the metal center and utilizing the unique steric and electronic environment provided by this ligand, it is possible to design catalysts with high activity and selectivity for specific chemical transformations. The electron-withdrawing nature of the bromine atom and the properties of the hydroxyl group can modulate the electron density at the metal center, thereby fine-tuning its catalytic behavior. mdpi.com These tailored catalysts are valuable in a wide range of organic reactions, including oxidation, reduction, and cross-coupling processes.

Features of this compound as a Ligand Candidate

| Structural Feature | Role in Coordination | Potential Impact on Catalysis |

|---|---|---|

| Pyridine Nitrogen | Primary coordination site (Lewis base). | Anchors the metal center, influencing its reactivity. |

| Hydroxyl Oxygen | Secondary coordination site, enabling chelation. | Increases complex stability and can participate in proton transfer steps. |

| Methyl Groups | Provide steric bulk around the nitrogen donor. georgiasouthern.edu | Controls substrate access to the catalytic site, enhancing selectivity. |

| Bromo Substituent | Electron-withdrawing group. | Modifies the electronic properties of the metal center, tuning its catalytic activity. mdpi.com |

Derivatives for Functional Materials

The chemical versatility of this compound extends to its use as a precursor for functional materials. By incorporating this molecule into larger polymeric or supramolecular structures, materials with tailored properties can be developed.

Development of Materials with Specific Optical or Electronic Properties

While direct applications may be limited, derivatives of this compound are promising candidates for materials with specific optical or electronic functions. The pyridine ring is an integral part of many organic chromophores. Through polymerization or coupling reactions, primarily at the bromine position, it is possible to create extended π-conjugated systems. researchgate.net Such systems are the basis for many organic electronic materials used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. For example, related brominated pyridine compounds have been used as building blocks for ligands in dye-sensitized solar cells, indicating a potential pathway for the application of this compound derivatives in energy conversion technologies. researchgate.net

Future Research Directions

Development of Greener Synthetic Routes

The traditional synthesis of substituted pyridines often involves multi-step procedures with harsh reagents and significant waste generation. A key area of future research will be the development of greener synthetic pathways to 3-Bromo-2,6-dimethyl-pyridin-4-ol. This includes the exploration of one-pot syntheses, the use of more environmentally friendly solvents, and the development of catalytic systems that minimize waste.

One promising approach involves the use of mechanochemistry, which can reduce or eliminate the need for solvents, leading to a more sustainable process. Additionally, flow chemistry presents an opportunity for safer and more scalable production with improved control over reaction parameters. The development of catalytic C-H activation and halogenation methods could also provide more direct and atom-economical routes to this and related compounds.

Exploration of Novel Reaction Pathways and Reactivity

The reactivity of the this compound core offers a rich landscape for discovering novel chemical transformations. The presence of a bromine atom at the 3-position makes it a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the generation of diverse molecular libraries for screening purposes.

Furthermore, the pyridin-4-ol tautomer is in equilibrium with its corresponding pyridone form. Investigating the factors that influence this tautomeric equilibrium, such as solvent, temperature, and pH, can provide deeper insights into its reactivity. The unique electronic properties conferred by the bromo and methyl substituents could also be exploited in the design of novel cycloaddition or ring-transformation reactions.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound requires the use of advanced analytical techniques. In-situ spectroscopic methods, such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance), can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the optimization of reaction conditions.

Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), can be employed for the precise characterization of products and byproducts. Furthermore, the application of two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be crucial for the unambiguous structural elucidation of new derivatives.

Integration of Machine Learning in Synthesis and Property Prediction

The integration of machine learning and artificial intelligence is set to revolutionize chemical synthesis and materials discovery. For this compound, machine learning algorithms can be trained on existing reaction data to predict optimal reaction conditions, thereby accelerating the development of new synthetic routes. These models can also be used to predict the physicochemical and biological properties of novel derivatives, enabling a more targeted and efficient drug discovery process.

By combining computational predictions with experimental validation, researchers can more rapidly identify derivatives with desired properties. This synergy between in silico and in vitro studies holds the potential to significantly shorten the timeline for the development of new functional molecules based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.